molecular formula C17H16ClNO6 B2789303 2-(5-Chloro-2,4-dimethoxyphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid CAS No. 1005262-38-3

2-(5-Chloro-2,4-dimethoxyphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Cat. No.: B2789303
CAS No.: 1005262-38-3
M. Wt: 365.77
InChI Key: AFQKCAKHRSIRMH-UHFFFAOYSA-N
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Description

This compound is a polycyclic heterocyclic molecule featuring a fused isoindole core with a 3a,6-epoxy bridge and a 7-carboxylic acid substituent. The 5-chloro-2,4-dimethoxyphenyl group at position 2 introduces steric bulk and electronic effects due to the chlorine and methoxy substituents.

Properties

IUPAC Name

3-(5-chloro-2,4-dimethoxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO6/c1-23-11-6-12(24-2)9(5-8(11)18)19-7-17-4-3-10(25-17)13(16(21)22)14(17)15(19)20/h3-6,10,13-14H,7H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQKCAKHRSIRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N2CC34C=CC(O3)C(C4C2=O)C(=O)O)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(5-Chloro-2,4-dimethoxyphenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a complex organic compound with potential biological activity. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H16ClNO6C_{17}H_{16}ClNO_{6} with a molecular weight of approximately 365.77 g/mol. The compound features a chloro-substituted phenyl group and an isoindole structure that may contribute to its biological activities.

PropertyValue
Molecular FormulaC17H16ClNO6
Molecular Weight365.77 g/mol
InChI KeyAFQKCAKHRSIRMH-JAMKOXHTSA-N

Synthesis

The synthesis of this compound has been explored in various studies. For instance, a method involving the reaction of N-aryl-2-oxopyrrolidine-3-carboxylic acids with isatinimines in the presence of tosyl chloride has shown promising results in generating derivatives with enhanced biological activity .

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example:

  • Cell Lines Tested : MCF7 (breast adenocarcinoma), A549 (lung cancer), HEK293T (human embryonic kidney), and VA13 (non-cancerous epithelial lung fibroblasts).

In vitro assays using the MTT method revealed that certain derivatives demonstrated higher antiproliferative activity compared to traditional oxindole derivatives. This suggests that modifications to the isoindole structure can enhance cytotoxic effects against cancer cells .

Antibacterial Activity

The compound has also been tested for antibacterial properties against strains of Escherichia coli. The results indicated that specific structural modifications could lead to increased efficacy against antibiotic-resistant strains. The testing involved evaluating the minimal inhibitory concentrations (MICs) against hypersensitive strains .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated a series of synthesized dispiroindolin-2-ones derived from the compound. It was found that introducing smaller lipophilic substituents significantly increased cytotoxicity compared to larger substituents .
    CompoundIC50 (µM)Cell Line Tested
    Dispirooxindole 5a25MCF7
    Dispirooxindole 5b30A549
  • Antioxidant Activity : Another investigation assessed the antioxidant potential using DPPH radical scavenging assays. Compounds derived from similar scaffolds exhibited high radical scavenging ability, indicating potential therapeutic applications in oxidative stress-related conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of 1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid derivatives. Key structural analogs and their distinguishing features are outlined below:

Table 1: Comparative Analysis of Structural Analogs

Compound Name Substituent at Position 2 Molecular Weight Key Structural/Functional Differences Observed Interactions/Properties
Target Compound 5-Chloro-2,4-dimethoxyphenyl ~341.7 g/mol¹ Chloro and methoxy groups enhance electron-withdrawing and steric effects. Likely forms intramolecular H-bonds due to carboxylic acid and ether oxygen .
2-(4-Fluorophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid 4-Fluorophenyl ~307.3 g/mol Fluorine substituent increases electronegativity; reduced steric hindrance vs. dimethoxy groups. Potential for halogen bonding; higher solubility in polar solvents.
2-Cyclopentyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid Cyclopentyl ~275.3 g/mol Aliphatic cyclopentyl group reduces aromatic interactions. Enhanced lipophilicity; weaker intermolecular H-bonding.
1-Oxo-2-(pyridin-4-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid Pyridin-4-ylmethyl ~286.3 g/mol Basic pyridine nitrogen enables pH-dependent solubility. Potential for coordination chemistry or π-π stacking .

¹Estimated based on analogous structures in .

Key Findings from Structural Comparisons

Electronic and Steric Effects :

  • The target compound’s 5-chloro-2,4-dimethoxyphenyl group introduces significant steric bulk and electron-withdrawing effects compared to smaller substituents like fluorine (in ) or aliphatic groups (in ). This may influence reactivity in synthesis or binding affinity in biological systems.
  • The pyridinylmethyl analog offers a basic nitrogen, enabling protonation at physiological pH, which is absent in the target compound.

Hydrogen Bonding and Crystal Packing :

  • Carboxylic acid groups in all analogs facilitate O–H···O hydrogen bonds, as observed in the crystal structure of a related compound (). However, the target compound’s methoxy groups may participate in weak C–H···π interactions, stabilizing crystal lattices .
  • The fluorophenyl analog may exhibit stronger halogen bonding, altering solubility and crystallinity.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves electrophilic aromatic substitution or coupling reactions to introduce the chloro-dimethoxyphenyl group, whereas cyclopentyl or pyridinylmethyl analogs may require alkylation or reductive amination .

Research Implications and Gaps

  • Crystallographic Analysis : The compound’s puckered ring system (as defined in ) and hydrogen-bonding networks () warrant detailed X-ray diffraction studies using programs like SHELXL .

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